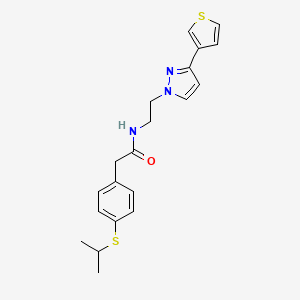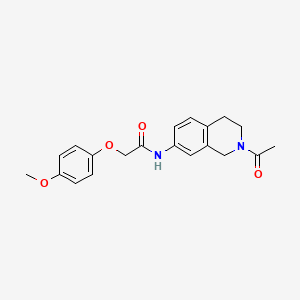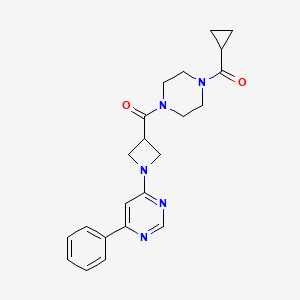
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in scientific research for its potential use as a drug candidate.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of cancer, inflammation, and cardiovascular diseases. For example, the compound inhibits the activity of MMPs by binding to the active site of the enzyme and preventing it from degrading extracellular matrix proteins, which are essential for tumor growth and metastasis. Similarly, the compound inhibits the activity of PDEs by binding to the catalytic site of the enzyme and preventing it from hydrolyzing cyclic nucleotides, which are involved in the regulation of inflammatory responses. Additionally, the compound activates the AMPK pathway by binding to the gamma subunit of the enzyme and promoting its phosphorylation, which leads to the inhibition of mTOR signaling and the stimulation of fatty acid oxidation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being targeted. For example, in cancer, the compound has been shown to inhibit tumor cell proliferation, invasion, and metastasis by blocking the activity of MMPs and other enzymes involved in these processes. In inflammation, the compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of PDEs and other signaling pathways involved in these responses. In cardiovascular diseases, the compound has been shown to improve cardiac function and reduce myocardial infarction size by activating the AMPK pathway and promoting energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide in lab experiments are its high potency, selectivity, and stability. The compound has been shown to be effective at low concentrations and to have minimal off-target effects. Additionally, the compound is stable under a wide range of conditions and can be easily synthesized and purified. The limitations of using the compound in lab experiments are its potential toxicity and lack of specificity. The compound has been shown to have cytotoxic effects on some cell types and to interact with other enzymes and signaling pathways in addition to its intended targets.
Direcciones Futuras
The future directions for the research on 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide include the identification of new therapeutic targets and the optimization of its pharmacological properties. For example, the compound could be further modified to improve its selectivity and bioavailability, or it could be combined with other drugs to enhance its efficacy. Additionally, the compound could be tested in clinical trials to evaluate its safety and efficacy in humans, or it could be used as a tool compound to study the mechanisms of various diseases. Overall, the research on this compound has the potential to lead to the development of new drugs for the treatment of cancer, inflammation, and cardiovascular diseases.
Métodos De Síntesis
The synthesis method of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide involves the condensation of 2-methyl-5-nitrobenzenesulfonamide and 3-(6-morpholinopyridazin-3-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature or under reflux conditions. The product is obtained in high yield and purity after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide has been extensively studied for its potential use as a drug candidate in various therapeutic areas such as cancer, inflammation, and cardiovascular diseases. The compound has shown promising results in preclinical studies for its ability to inhibit the activity of several enzymes and signaling pathways involved in these diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs), which are involved in the progression of cancer and inflammation, respectively. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in regulating energy metabolism and cardiovascular function.
Propiedades
IUPAC Name |
2-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-15-5-6-18(26(27)28)14-20(15)32(29,30)24-17-4-2-3-16(13-17)19-7-8-21(23-22-19)25-9-11-31-12-10-25/h2-8,13-14,24H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQSBCXVFMWVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)
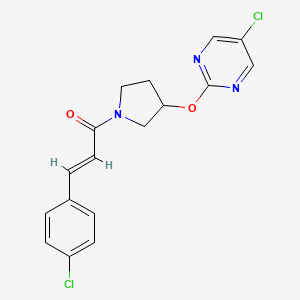
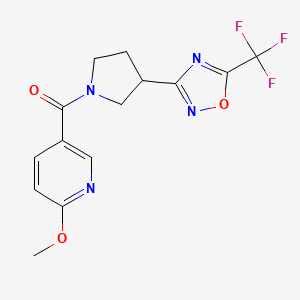

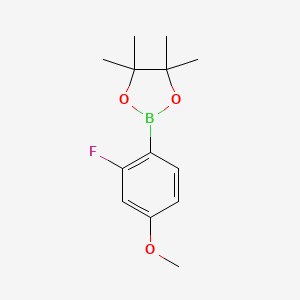
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)

![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
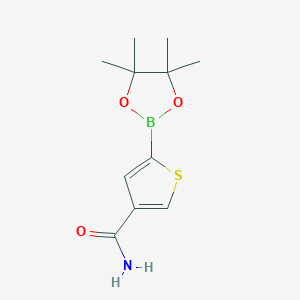
![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)
![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2781321.png)
